Bienvenue dans la boutique en ligne BenchChem!

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Lipophilicity Drug-likeness Permeability

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8, PubChem CID is a disubstituted phenylacetic acid derivative featuring a 3-difluoromethoxy (-OCHF₂) group and a 4-methoxy (-OCH₃) group. With a molecular formula of C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g/mol, the compound possesses a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 55.8 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C10H10F2O4
Molecular Weight 232.18 g/mol
CAS No. 776324-86-8
Cat. No. B1456865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
CAS776324-86-8
Molecular FormulaC10H10F2O4
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)O)OC(F)F
InChIInChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14)
InChIKeyTZDJCZBUQYJRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8): Physicochemical & Structural Baseline for Procurement Specification


2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8, PubChem CID 58641765) is a disubstituted phenylacetic acid derivative featuring a 3-difluoromethoxy (-OCHF₂) group and a 4-methoxy (-OCH₃) group . With a molecular formula of C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g/mol, the compound possesses a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 55.8 Ų, one hydrogen bond donor, and six hydrogen bond acceptors . It is supplied as a research chemical with purities typically ≥95% (HPLC) , and serves as a key intermediate or scaffold in medicinal chemistry programs exploiting the distinct electronic and steric properties conferred by the juxtaposed -OCHF₂ and -OCH₃ substituents .

Why 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid Cannot Be Replaced by Common Phenylacetic Acid Analogs


Generic substitution with simpler phenylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid, 3,4-dimethoxyphenylacetic acid, or 3-(difluoromethoxy)phenylacetic acid) fails because the concurrent presence of both the 3-difluoromethoxy and 4-methoxy groups in a precise 1,2,4-trisubstitution pattern creates a unique physicochemical profile not replicated by any single mono- or di-substituted analog . The -OCHF₂ group acts as a conformationally adaptable, lipophilic hydrogen bond donor, capable of modulating polarity in response to the molecular environment—a feature absent in -OCH₃ or -H substituted analogs . This substitution pattern directly impacts target binding kinetics, metabolic stability, and membrane permeability in a manner that cannot be extrapolated from compounds lacking either the -OCHF₂ group or the correct regiochemistry .

Quantitative Differentiation Evidence: 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid vs. Closest Analogs


Lipophilicity (XLogP3) Elevation vs. Non-Fluorinated 3,4-Dimethoxy Analog

Replacement of the 3-methoxy group of 2-(3,4-dimethoxyphenyl)acetic acid (Homoveratric acid) with a difluoromethoxy substituent significantly increases lipophilicity. The target compound exhibits a computed XLogP3 of 1.9 , compared to an XLogP3 of approximately 0.9 for the non-fluorinated 3,4-dimethoxy analog . This ΔLogP of ≈ +1.0 unit is consistent with the class-level observation that -OCHF₂ substitution increases logP by 0.5–1.2 units relative to -OCH₃ on aromatic rings, depending on the substitution pattern and conformational environment .

Lipophilicity Drug-likeness Permeability

Metabolic Stability Enhancement through 3-OCHF₂ vs. 3-OCH₃ Isosteric Replacement: Class-Level Pharmacokinetic Evidence

In a head-to-head comparative study of selective PDE4D inhibitors, the 3-difluoromethoxy-substituted compound 3b demonstrated an improved pharmacokinetic profile relative to its non-fluorinated 3-methoxy analog . While this study evaluated pyridazinone scaffolds rather than phenylacetic acid derivatives, the isosteric replacement of 3-OCH₃ with 3-OCHF₂ on an electron-rich aromatic ring is directly transferable to the target compound's core structure . Specifically, compound 3b exhibited enhanced bioavailability and prolonged half-life, attributed to the -OCHF₂ group's resistance to cytochrome P450-mediated O-demethylation . The target compound's identical 3-OCHF₂ substitution pattern on a phenylacetic acid scaffold is predicted to confer similar metabolic stabilization versus 3-OCH₃-bearing analogs such as Homoveratric acid .

Metabolic stability Pharmacokinetics PDE4D inhibition

Conformational Adaptability of the -OCHF₂ Group: A Physicochemical Differentiator vs. Static Methoxy Substituents

The difluoromethoxy group (-OCHF₂) is uniquely capable of interconverting between a highly lipophilic conformation (C-H bond aligned with the aromatic plane) and a polar conformation (C-F bonds oriented perpendicular to the plane) in response to the molecular environment . This conformational 'environmental adaptor' behavior is absent in the static -OCH₃ group, which lacks this polarity-switching capability . For the target compound, the 3-OCHF₂ substituent is positioned ortho to the 4-methoxy group, creating a microenvironment where the -OCHF₂ group can dynamically modulate local polarity to optimize interactions with hydrophobic protein pockets or polar active-site residues . This property has been implicated in enhanced binding affinity and selectivity for fluorinated vs. non-fluorinated congeners in PDE4D inhibitors and related systems .

Conformational flexibility Polarity modulation Target engagement

Hydrogen Bond Donor Capability: A Unique Feature of the -OCHF₂ Group Lacking in Methoxy-Only Analogs

The -OCHF₂ group functions as a weak but directional hydrogen bond donor (HBD) due to the polarization of the C-H bond by the adjacent electronegative fluorine atoms . This HBD capability is completely absent in the -OCH₃ group, which can only act as a hydrogen bond acceptor . The target compound possesses one classical HBD (the carboxylic acid proton) and one non-classical HBD (the -OCHF₂ proton), totaling two potential HBD interactions . In contrast, 2-(3,4-dimethoxyphenyl)acetic acid (Homoveratric acid) has only the carboxylic acid HBD . This additional HBD capacity has been correlated with enhanced binding affinity in systems where the -OCHF₂ group engages backbone carbonyls or side-chain residues through C-H···O hydrogen bonds .

Hydrogen bond donor Binding affinity Molecular recognition

Recommended Application Scenarios for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for CNS-Penetrant Drug Candidates

The elevated lipophilicity (XLogP3 = 1.9 vs. ≈0.9 for the non-fluorinated 3,4-dimethoxy analog) and the conformational adaptability of the -OCHF₂ group make this compound a privileged scaffold for designing blood-brain barrier (BBB)-penetrant small molecules . The scaffold is ideal for fragment-based drug discovery (FBDD) programs targeting CNS indications where optimal logP values between 1-3 are desired, and the phenylacetic acid moiety provides a synthetic handle for amide or ester derivatization .

SAR Probe for -OCHF₂ vs. -OCH₃ Metabolic Stability Comparison Studies

As a direct structural comparator to the extensively metabolized Homoveratric acid (the major metabolite of 3,4-dimethoxyphenylethylamine), this compound serves as an ideal matched-pair probe for quantifying the metabolic stabilization conferred by 3-OCHF₂ substitution . Procurement of both compounds enables head-to-head microsomal stability assays (human or rat liver microsomes) to generate quantitative intrinsic clearance (CLint) data, directly informing the design of fluorinated analogs in lead optimization campaigns .

PDE4D Inhibitor Analog Design and Pharmacokinetic Optimization

Building on the demonstrated pharmacokinetic improvement of 3-OCHF₂ over 3-OCH₃ in PDE4D inhibitors (Brullo et al., 2015), this phenylacetic acid derivative can be elaborated into pyridazinone or related heterocyclic PDE4D inhibitor scaffolds via standard coupling reactions . The scaffold's dual HBD capability (COOH + -OCHF₂) may enhance interactions with the PDE4 catalytic domain, while the metabolic stabilization reduces clearance .

Physicochemical Benchmarking Standard for Fluorinated Fragment Libraries

The compound's well-characterized computed properties (XLogP3 = 1.9, TPSA = 55.8 Ų, HBD = 1/HBA = 6) and the unique conformational behavior of its -OCHF₂ group position it as a useful benchmarking standard for building and validating fluorinated fragment libraries . It can serve as a calibration compound for chromatographic logP determination (ElogD, CHI logD) and as a reference for in silico model training for fluorinated aromatics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.